molecular formula C18H21N3O2 B5215756 1-(2-Oxo-2-spiro[indene-1,4'-piperidine]-1'-ylethyl)imidazolidin-2-one

1-(2-Oxo-2-spiro[indene-1,4'-piperidine]-1'-ylethyl)imidazolidin-2-one

Cat. No.: B5215756
M. Wt: 311.4 g/mol
InChI Key: MQJBOOICUUULLH-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)imidazolidin-2-one is a complex organic compound characterized by its unique spirocyclic structure This compound is part of a broader class of spiro compounds, which are known for their three-dimensional architecture and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)imidazolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of heterocyclic ketene aminals with bindone, which is generated from the self-condensation of 1,3-indandione. The reaction is promoted by malononitrile in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst, under reflux conditions in ethanol . This method is advantageous due to its one-pot operation and straightforward isolation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the imidazolidinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)imidazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)imidazolidin-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)imidazolidin-2-one is unique due to its combination of indene and imidazolidinone moieties, which confer distinct chemical reactivity and potential applications. Its three-dimensional structure enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

1-(2-oxo-2-spiro[indene-1,4'-piperidine]-1'-ylethyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-16(13-21-12-9-19-17(21)23)20-10-7-18(8-11-20)6-5-14-3-1-2-4-15(14)18/h1-6H,7-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJBOOICUUULLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C=CC3=CC=CC=C23)C(=O)CN4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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